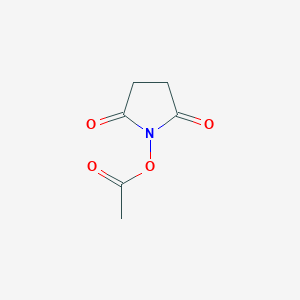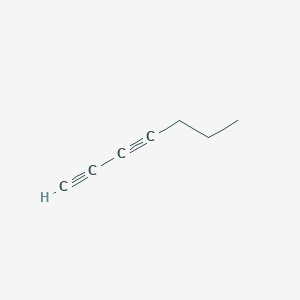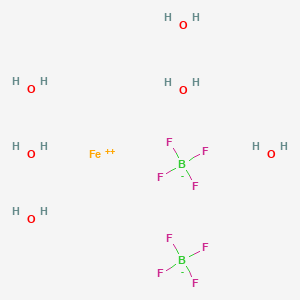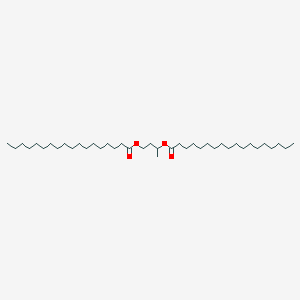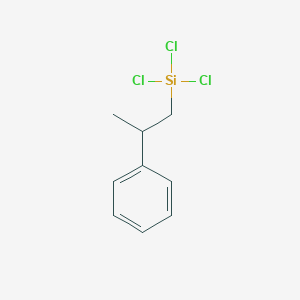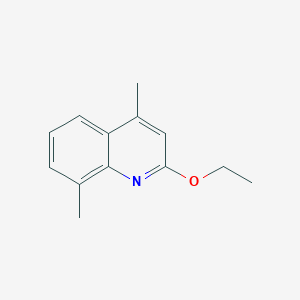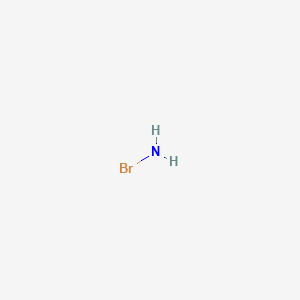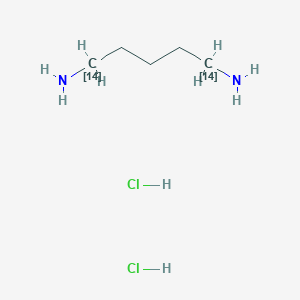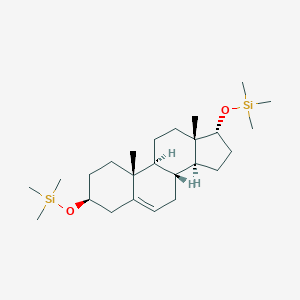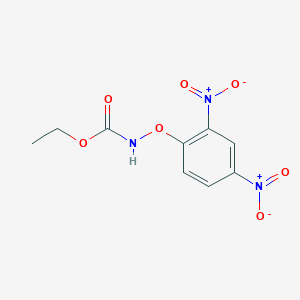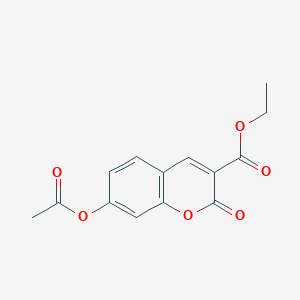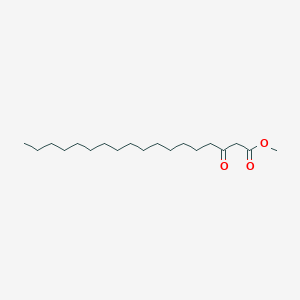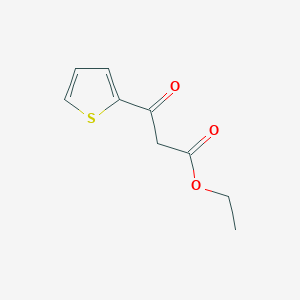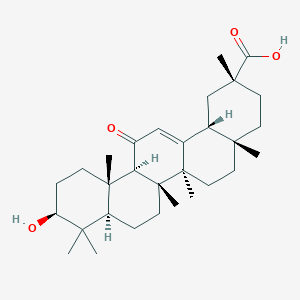
(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid, also known as ursolic acid, is a pentacyclic triterpenoid compound found in various plants, including apples, rosemary, and holy basil. It has been widely studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Applications De Recherche Scientifique
Biological and Pharmacological Activities
- Antiproliferative and Cytotoxic Effects: A variety of triterpenoids, including compounds structurally similar to (3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid, have been shown to exhibit significant antiproliferative and cytotoxic activities against various cancer cell lines. For instance, triterpenoids from the resin of Styrax tonkinensis, such as 3beta,6beta-dihydroxy-11-oxo-olean-12-en-28-oic acid, have demonstrated inhibitory effects on human leukemia HL-60 cells, inducing apoptosis and growth inhibition (Wang et al., 2006).
Anti-Inflammatory Properties
- Inhibition of Inflammatory Responses: Triterpenes from various natural sources, similar in structure to the compound , have been explored for their anti-inflammatory properties. One study found that certain triterpenes isolated from Nerium oleander showed notable anti-inflammatory activity by inhibiting the induction of intercellular adhesion molecule-1 (ICAM-1), a molecule involved in inflammation (Fu et al., 2005).
Antimicrobial Effects
- Activity Against Pathogenic Microorganisms: The antimicrobial potential of triterpenoids that share structural similarities with (3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid has been noted in scientific studies. For example, triterpenoids from Lippia turbinata demonstrated significant antitubercular activity, suggesting a potential role for similar compounds in combating bacterial infections, particularly Mycobacterium tuberculosis (Wächter et al., 2001).
Structural and Molecular Studies
- Crystal Structure Analysis: The structural characteristics of triterpenoids like 3beta,6beta-dihydroxyolean-12-en-27-oic acid have been determined through crystallographic studies. These investigations provide insight into the molecular conformation and potential interaction sites of such compounds, which can be pivotal for understanding their biological activities (Sun & Pan, 2004).
Biotransformation Studies
- Microbial Metabolism and Derivatives: Research on the biotransformation of triterpenoids through microbial action has highlighted the potential for generating novel derivatives with enhanced or altered pharmacological properties. One study focused on the transformation of betulinic and betulonic acids by fungi, leading to the creation of new compounds with varying functional groups (Bastos et al., 2007).
Propriétés
Numéro CAS |
10379-72-3 |
|---|---|
Nom du produit |
(3beta,20alpha)-3-Hydroxy-11-oxoolean-12-en-29-oic acid |
Formule moléculaire |
C30H46O4 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
(2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22-,23+,26+,27+,28-,29+,30+/m0/s1 |
Clé InChI |
MPDGHEJMBKOTSU-IDZWEYSVSA-N |
SMILES isomérique |
C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
melting_point |
298-303°C |
Autres numéros CAS |
10379-72-3 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



